molecular formula C17H19NO4 B1293070 3-[3-acetyl-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid CAS No. 913837-62-4

3-[3-acetyl-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid

Cat. No. B1293070
CAS RN: 913837-62-4
M. Wt: 301.34 g/mol
InChI Key: VVUMIWJHGFWKAR-UHFFFAOYSA-N
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Description

3-[3-acetyl-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid (also known as 3-MPA) is a small molecule compound that is currently being studied for its potential applications in various scientific fields. 3-MPA is a derivative of the naturally occurring amino acid arginine and is synthesized through a series of chemical reactions. 3-MPA has been studied for its potential use in a variety of scientific research applications, including its biochemical and physiological effects, and its potential advantages and limitations for laboratory experiments.

Scientific Research Applications

Biomass-Derived Levulinic Acid in Drug Synthesis

Levulinic acid (LEV), derived from biomass, is a precursor for synthesizing various chemicals, including drug compounds. It features carbonyl and carboxyl functional groups, offering flexibility and diversity in drug synthesis. LEV derivatives have applications in cancer treatment, medical materials, and other medical fields. Notably, LEV derivatives can directly synthesize drugs or modify chemical reagents, acting as linkers to form pharmaceutical intermediates. This approach can simplify synthesis steps and reduce drug synthesis costs significantly (Zhang et al., 2021).

Sorption of Phenoxy Herbicides to Environmental Materials

Research on the sorption of phenoxy herbicides, including compounds structurally related to 3-[3-acetyl-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid, to soil and organic matter highlights the environmental behavior of these compounds. The study provides insights into the mechanisms governing the environmental fate of such herbicides, indicating that soil organic matter and iron oxides are critical sorbents. This knowledge is essential for understanding the environmental persistence and mobility of these compounds (Werner et al., 2012).

Chemical Inhibitors of Cytochrome P450 Isoforms

Research on chemical inhibitors of cytochrome P450 isoforms, which are involved in the metabolism of various drugs, provides insight into the biochemical interactions and potential therapeutic applications of related compounds. This understanding is crucial for predicting drug-drug interactions and optimizing drug therapy, illustrating the broader implications of chemical compounds in pharmacology and toxicology (Khojasteh et al., 2011).

Analytical Methods for Cyanotoxins

The development of analytical methods for detecting and quantifying cyanotoxins, including microcystins, in various matrices showcases the application of chemical analysis techniques in environmental and public health research. This area of study is critical for monitoring water quality and assessing the risks associated with cyanotoxin exposure, underscoring the importance of chemical analysis in environmental health (Bouteiller et al., 2022).

Biochemical Analysis

Biochemical Properties

3-[3-acetyl-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The compound’s pyrrole ring structure allows it to form stable complexes with various enzymes, potentially inhibiting or activating their functions. For instance, it may interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. Additionally, the methoxyphenyl group can engage in hydrophobic interactions with protein active sites, further influencing the compound’s biochemical properties .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, the compound’s interaction with cell surface receptors can alter signaling pathways, affecting processes such as cell proliferation, differentiation, and apoptosis. The methoxyphenyl group may also contribute to the compound’s ability to cross cell membranes, enhancing its cellular effects .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The compound’s pyrrole ring can form hydrogen bonds with amino acid residues in enzyme active sites, leading to enzyme inhibition or activation. Additionally, the acetyl group may participate in covalent bonding with nucleophilic residues, further modulating enzyme activity. Changes in gene expression can result from the compound’s interaction with transcription factors and other DNA-binding proteins, altering the transcriptional landscape of the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biochemical activity. Degradation products may form over time, potentially leading to changes in the compound’s efficacy and safety profile. Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to induce adaptive cellular responses, such as upregulation of detoxification pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, toxic or adverse effects may occur, including oxidative stress, inflammation, and tissue damage. Threshold effects have been observed, where a specific dosage range elicits maximal therapeutic benefits without significant toxicity. These findings highlight the importance of dosage optimization in the application of this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound interacts with enzymes such as cytochrome P450s, which catalyze its biotransformation into metabolites. These metabolites may retain biological activity or undergo further degradation. The compound’s influence on metabolic flux and metabolite levels can impact cellular energy balance and biosynthetic processes. Additionally, cofactors such as nicotinamide adenine dinucleotide phosphate (NADPH) may play a role in the compound’s metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. Transporters and binding proteins facilitate the compound’s movement across cell membranes and its localization within specific cellular compartments. The compound’s hydrophobic nature allows it to accumulate in lipid-rich regions, such as cell membranes and organelles. This distribution pattern influences the compound’s activity and function, as well as its potential to reach target sites within the cell .

Subcellular Localization

The subcellular localization of this compound is a key determinant of its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the presence of a methoxyphenyl group may facilitate the compound’s localization to the endoplasmic reticulum or mitochondria, where it can exert its biochemical effects. The subcellular localization also affects the compound’s interactions with biomolecules and its overall efficacy .

properties

IUPAC Name

3-[3-acetyl-5-(4-methoxyphenyl)-2-methylpyrrol-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c1-11-15(12(2)19)10-16(18(11)9-8-17(20)21)13-4-6-14(22-3)7-5-13/h4-7,10H,8-9H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVUMIWJHGFWKAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(N1CCC(=O)O)C2=CC=C(C=C2)OC)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601166839
Record name 3-Acetyl-5-(4-methoxyphenyl)-2-methyl-1H-pyrrole-1-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601166839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

913837-62-4
Record name 3-Acetyl-5-(4-methoxyphenyl)-2-methyl-1H-pyrrole-1-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=913837-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Acetyl-5-(4-methoxyphenyl)-2-methyl-1H-pyrrole-1-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601166839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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